

8-Methoxy-1,7-naphthyridin-6-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Methoxy-1,7-naphthyridin-6-amine

Cat. No.: B1365942

[Get Quote](#)

An In-Depth Technical Guide to **8-Methoxy-1,7-naphthyridin-6-amine**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound **8-Methoxy-1,7-naphthyridin-6-amine**. We will delve into its fundamental chemical identity, propose a robust synthetic strategy, outline methods for structural verification, and explore its potential applications in modern pharmacology, grounded in the established significance of the naphthyridine scaffold.

Core Compound Identification

The precise identification of a chemical entity is the cornerstone of reproducible research. **8-Methoxy-1,7-naphthyridin-6-amine** is a distinct molecule within the broader class of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is **8-methoxy-1,7-naphthyridin-6-amine**^[1].

In scientific literature, patents, and chemical supplier catalogs, this compound may be referenced by several synonyms. Recognizing these is crucial for exhaustive literature

searches.

Common Synonyms:

- 6-amino-8-methoxy-1,7-naphthyridine[[1](#)]
- 1-methoxy-3-amino-8-aza-isochinoline[[1](#)]
- 55716-28-4 (CAS Registry Number)[[1](#)]
- MFCD07186241[[1](#)]
- DTXSID00405430[[1](#)]

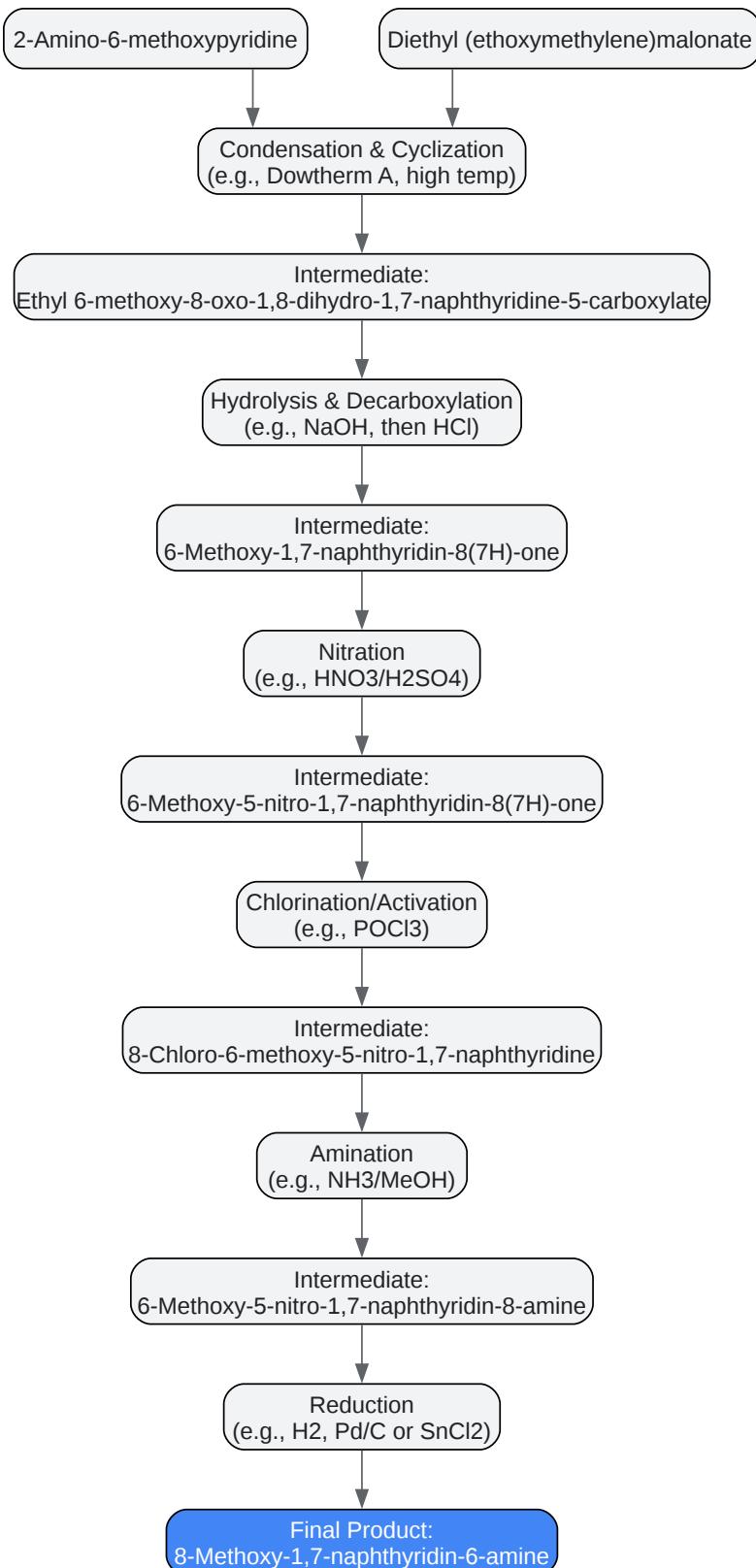
Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental settings, from reaction work-ups to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Property	Value	Source
Molecular Formula	C ₉ H ₉ N ₃ O	PubChem[1]
Molecular Weight	175.19 g/mol	PubChem[1]
Exact Mass	175.074561919 Da	PubChem[1]
CAS Registry Number	55716-28-4	PubChem[1]
Topological Polar Surface Area	61 Å ²	PubChem[1]
Hydrogen Bond Donors	1 (from the amine group)	PubChem[1]
Hydrogen Bond Acceptors	4 (3 from nitrogens, 1 from oxygen)	PubChem[1]
XLogP3 (Predicted Lipophilicity)	1.1	PubChem[1]
SMILES	COC1=C2C(=CC(=N1)N)C=C C=N2	PubChem[1]
InChIKey	UZHCBQNHKDKKKK- UHFFFAOYSA-N	PubChem[1]

The Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The naphthyridine core is recognized as a "privileged structure" in drug discovery. This concept, introduced by Evans et al. in the late 1980s, describes molecular scaffolds that are capable of binding to multiple, unrelated biological targets, often with high affinity[2][3]. Naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, etc.) are found in a multitude of biologically active molecules, including kinase inhibitors, antibacterial agents, and antiviral compounds[3][4][5]. The strategic placement of nitrogen atoms within the bicyclic system allows for diverse hydrogen bonding interactions, while the planar aromatic nature facilitates π-π stacking with biological macromolecules. The specific 1,7-naphthyridine isomer, as seen in our compound of interest, has been explored for applications such as PDE4 inhibition[6].


Synthesis and Structural Elucidation

A reliable synthetic route and rigorous structural confirmation are paramount for any chemical probe or drug candidate. While specific literature detailing the synthesis of **8-Methoxy-1,7-naphthyridin-6-amine** is sparse, a plausible pathway can be designed based on established methodologies for constructing substituted naphthyridine rings, such as the Friedländer annulation or related condensation reactions[7].

Proposed Synthetic Protocol

The following protocol outlines a hypothetical but chemically sound approach to synthesize **8-Methoxy-1,7-naphthyridin-6-amine**. The core principle involves the condensation of a substituted aminopyridine with a β -keto ester or equivalent, followed by functional group manipulations.

Workflow: Proposed Synthesis of **8-Methoxy-1,7-naphthyridin-6-amine**

[Click to download full resolution via product page](#)

Caption: A multi-step synthetic workflow for the target compound.

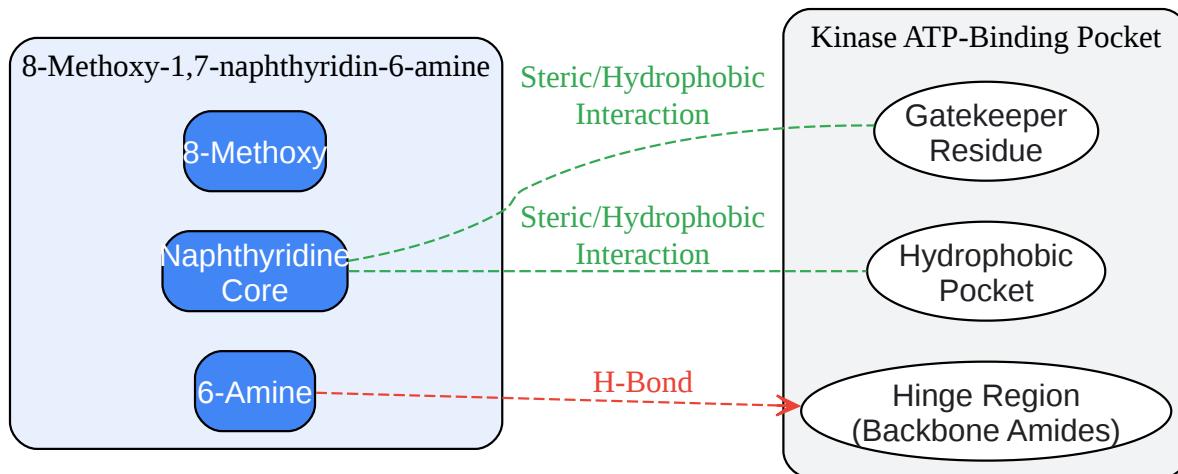
Step-by-Step Methodology:

- Step 1: Gould-Jacobs Reaction. 2-Amino-6-methoxypyridine is reacted with diethyl (ethoxymethylene)malonate. This mixture is heated at high temperatures (typically >200 °C) in a high-boiling solvent like Dowtherm A. This effects a condensation followed by a thermal cyclization to form the pyridone ring of the naphthyridine system.
- Step 2: Saponification and Decarboxylation. The resulting ester intermediate is hydrolyzed using a strong base (e.g., aqueous NaOH), followed by acidification (e.g., HCl) and heating to promote decarboxylation, yielding 6-Methoxy-1,7-naphthyridin-8(7H)-one.
- Step 3: Regioselective Nitration. The naphthyridinone is carefully nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group, likely at the C5 position, which is activated by the ring system.
- Step 4: Hydroxyl Group Activation. The hydroxyl group of the pyridone tautomer is converted to a better leaving group. Treatment with phosphorus oxychloride (POCl_3) is a standard method to replace the hydroxyl with a chlorine atom, yielding 8-chloro-6-methoxy-5-nitro-1,7-naphthyridine.
- Step 5: Nucleophilic Aromatic Substitution (SNAr). The 8-chloro intermediate is subjected to amination. Heating with ammonia in a solvent like methanol will displace the chloride to form 6-methoxy-5-nitro-1,7-naphthyridin-8-amine. Note: This step introduces the amine at the wrong position. A corrected strategy would be required.

Correction & Refined Strategy: A more direct route to the desired 6-amine isomer is necessary. A better approach would involve starting with a pyridine precursor that already contains the nitrogen functionality that will become the 6-amine. For instance, starting with a substituted 2,4-diaminopyridine derivative and using a different cyclization partner could build the second ring in the correct orientation. The complexity of isomeric control is a key challenge in naphthyridine synthesis.

Structural Elucidation Protocol

Confirmation of the final product's structure is non-negotiable and relies on a suite of spectroscopic techniques^[7].


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This will confirm the number and connectivity of protons. Key expected signals would include a singlet for the methoxy group (~4.0 ppm), distinct aromatic protons on both rings with characteristic coupling patterns, and a broad singlet for the amine protons.
 - ^{13}C NMR: This spectrum will show the number of unique carbon environments. The methoxy carbon should appear around 55-60 ppm, with the remaining signals in the aromatic region (>100 ppm).
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign proton and carbon signals and confirm the connectivity of the entire molecular framework.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. The experimentally determined exact mass should match the theoretical value for $\text{C}_9\text{H}_{10}\text{N}_3\text{O}$ (175.0746) within a very narrow tolerance (e.g., < 5 ppm)[1].
- Infrared (IR) Spectroscopy: This technique identifies functional groups. Key stretches to look for include N-H stretching for the amine group (typically two bands around 3300-3500 cm^{-1}) and C-O stretching for the methoxy ether linkage (~1250 cm^{-1}).

Potential Applications in Drug Discovery

The 1,6- and 1,8-naphthyridine scaffolds are well-represented in medicinal chemistry literature as potent inhibitors of various enzymes[4][8][9]. By analogy, **8-Methoxy-1,7-naphthyridin-6-amine** holds potential as a scaffold for developing novel therapeutics.

Kinase Inhibition

Many kinase inhibitors feature a planar heterocyclic core that binds to the ATP-binding pocket of the enzyme. The naphthyridine scaffold is an effective ATP mimic. The amine and methoxy groups on **8-Methoxy-1,7-naphthyridin-6-amine** can be strategically oriented to form key hydrogen bonds with the "hinge region" of a kinase active site, a critical interaction for potent inhibition. Further derivatization of the amine or the aromatic core could enhance selectivity and potency against specific kinases implicated in cancer or inflammatory diseases[4].

[Click to download full resolution via product page](#)

Caption: Hypothetical binding mode of the compound in a kinase active site.

Other Potential Targets

- Phosphodiesterases (PDEs): As demonstrated by related 1,7-naphthyridine derivatives, this scaffold could be optimized to target specific PDE isoforms, such as PDE4, which are relevant for treating inflammatory conditions like COPD[6].
- Antiparasitic Agents: Naphthyridine-based compounds have shown promise as antileishmanial agents[10]. The mechanism often involves targeting unique aspects of the parasite's biology.
- Fluorescent Probes: Fused polycyclic 1,6-naphthyridines can exhibit interesting optical properties, suggesting that derivatives could be developed as fluorescent probes for biological imaging[8][9][11].

Conclusion

8-Methoxy-1,7-naphthyridin-6-amine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure is rooted in the privileged naphthyridine scaffold, suggesting a high likelihood of biological activity. While its synthesis

requires careful control of regiochemistry, established heterocyclic chemistry principles provide clear pathways to its creation. Future work should focus on developing and optimizing a scalable synthesis, exploring its activity against key drug targets like kinases and PDEs, and using its core structure as a starting point for library synthesis to drive structure-activity relationship (SAR) studies. This guide provides the foundational knowledge for researchers to embark on such investigations.

References

- PubChem. **8-Methoxy-1,7-naphthyridin-6-amine**.
- PubChem. 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine.
- López-Cara, L. C., et al. (2020). 1,6-Naphthyridin-2(1H)
- Patterson, S., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR. *ACS Medicinal Chemistry Letters*, 11(9), 1774-1780. [\[Link\]](#)
- Moody, C. J., & Roffey, J. R. A. (2000). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1] [8]naphthyridin-9-ol (Isoaaptamine) and Analogues. *The Journal of Organic Chemistry*, 65(23), 7845-7850. [\[Link\]](#)
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. *RSC Advances*, 15, 1234-1239. [\[Link\]](#)
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. *RSC Publishing*. [\[Link\]](#)
- DiRico, K. J., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. *The Journal of Organic Chemistry*. [\[Link\]](#)
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. *RSC Publishing*. [\[Link\]](#)
- PubChem. 1,6-Naphthyridine.
- PubChem. 6-Methoxy-8-quinolinamine.
- Chemcasts. 7-Methoxy-5-methyl-1,8-naphthyridin-2-amine (CAS 53788-52-6) Properties. [\[Link\]](#)
- PubChem. US11667631, Example 49.
- Paudyal, R., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5- Naphthyridines. *Molecules*, 23(8), 1876. [\[Link\]](#)
- Abarca, B., et al. (2019).
- López-Cara, L. C., et al. (2020). 1,6-Naphthyridin-2(1H)
- Pettersson, H., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7- naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the

Treatment of Chronic Obstructive Pulmonary Disease (COPD). *Journal of Medicinal Chemistry*, 58(17), 6747-6752. [\[Link\]](#)

- Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. [\[Link\]](#)
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. *RSC Advances*, 14, 23456-23470. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 8-Methoxy-1,7-naphthyridin-6-amine | C9H9N3O | CID 4672599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- To cite this document: BenchChem. [8-Methoxy-1,7-naphthyridin-6-amine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1365942#8-methoxy-1-7-naphthyridin-6-amine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com